
Cpd-II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cpd-II is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule that has been synthesized through a complex process and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of Cpd-II is complex and not fully understood. It has been shown to interact with various proteins and enzymes in the body, leading to changes in their function. Specifically, Cpd-II has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, leading to a reduction in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cpd-II are diverse and depend on the specific application. It has been shown to inhibit the production of inflammatory cytokines, reduce cancer cell proliferation, and inhibit viral replication. In addition, it has been shown to have antioxidant properties, which may contribute to its beneficial effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cpd-II in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain enzymes and proteins, making it a valuable tool for studying specific biological processes. However, one of the limitations of using Cpd-II is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are many potential future directions for research on Cpd-II. One area of interest is the development of Cpd-II derivatives with improved properties, such as increased potency or selectivity. In addition, further studies are needed to fully elucidate the mechanism of action of Cpd-II and its potential applications in various fields of research.
Conclusion:
In conclusion, Cpd-II is a synthetic compound that has shown promising results in various studies. Its potential applications in drug development, as well as its use as a tool compound in research, make it an important area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Cpd-II is a synthetic compound that is synthesized through a complex process involving multiple steps. The synthesis process involves the use of various chemical reagents and solvents, and the reaction conditions are carefully controlled to obtain the desired product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of Cpd-II is a challenging process that requires expertise and precision.
Scientific Research Applications
Cpd-II has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. In addition, it has been used as a tool compound in various studies to elucidate the mechanism of action of certain biological processes.
properties
CAS RN |
152846-72-5 |
|---|---|
Product Name |
Cpd-II |
Molecular Formula |
C56H73N15O14 |
Molecular Weight |
1180.3 g/mol |
IUPAC Name |
2-amino-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C56H73N15O14/c1-28(2)47(70-53(82)40(25-45(60)75)65-48(77)29(3)64-51(80)39(24-44(59)74)66-49(78)35(57)23-43(58)73)55(84)68-37(20-30-10-5-4-6-11-30)52(81)69-41(21-31-15-17-33(72)18-16-31)56(85)71-19-9-14-42(71)54(83)67-38(50(79)63-27-46(61)76)22-32-26-62-36-13-8-7-12-34(32)36/h4-8,10-13,15-18,26,28-29,35,37-42,47,62,72H,9,14,19-25,27,57H2,1-3H3,(H2,58,73)(H2,59,74)(H2,60,75)(H2,61,76)(H,63,79)(H,64,80)(H,65,77)(H,66,78)(H,67,83)(H,68,84)(H,69,81)(H,70,82)/t29-,35?,37-,38-,39-,40-,41-,42-,47-/m0/s1 |
InChI Key |
OTDOOXXHZWQBII-ZWBRWBGSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)C(CC(=O)N)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
sequence |
NNANVFYPWG |
synonyms |
CPD-II culekinin depolarizing peptide II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



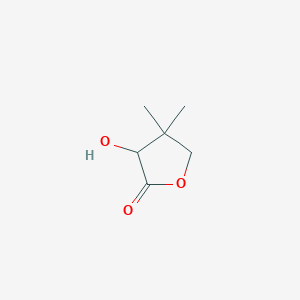

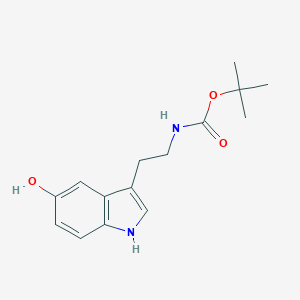
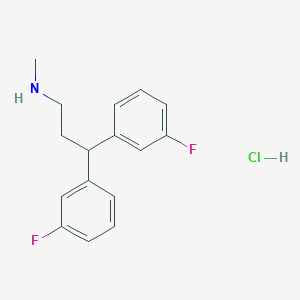
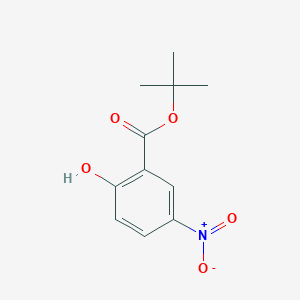
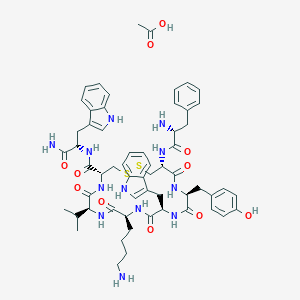
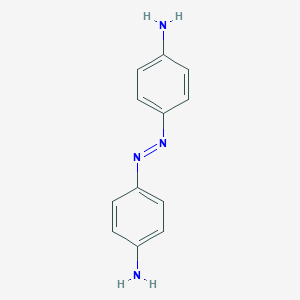
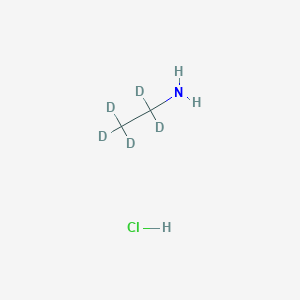

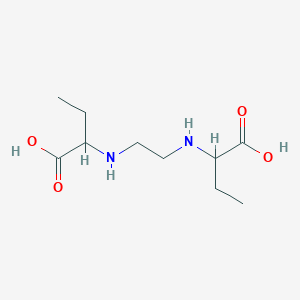

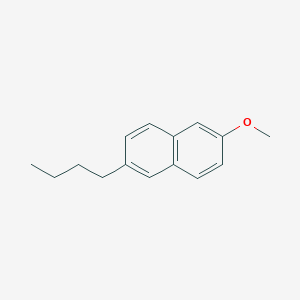
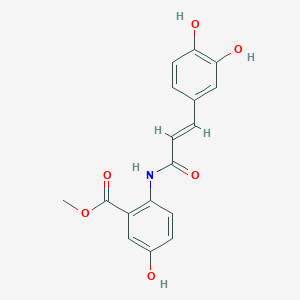
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)